molecular formula C14H7F3N6OS B2380606 N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034620-16-9

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2380606
CAS No.: 2034620-16-9
M. Wt: 364.31
InChI Key: UMZJMFDUGHTJML-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 2034620-16-9) is a high-purity chemical reagent with a molecular formula of C14H7F3N6OS and a molecular weight of 364.31 g/mol . This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery research . The structure is engineered with a 2-(trifluoromethyl) group and is linked to a 2,1,3-benzothiadiazole carboxamide moiety, creating a complex molecule with potential for diverse investigative applications. Compounds based on the pyrazolo[1,5-a]pyrimidine architecture are actively researched as potent and selective inhibitors of various biological targets, such as the phosphoinositide 3-kinase delta (PI3Kδ) for inflammatory and autoimmune diseases . Furthermore, this structural class has shown significant promise in the development of novel antituberculosis agents, displaying excellent potency against drug-resistant bacterial strains . The presence of the benzothiadiazole group may contribute to unique electronic properties and interaction with biological systems. This product is offered with guaranteed quality and stability for research purposes. It is supplied and guaranteed by reputable manufacturers . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any other form of personal use.

Properties

IUPAC Name

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N6OS/c15-14(16,17)11-4-12-18-5-8(6-23(12)20-11)19-13(24)7-1-2-9-10(3-7)22-25-21-9/h1-6H,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZJMFDUGHTJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at the pyrazolo[1,5-a]pyrimidine C2 position participates in selective nucleophilic substitutions under controlled conditions:

  • Aromatic fluorination : Reaction with KF/CuI in DMSO at 120°C replaces the trifluoromethyl group with fluorine in <10% yield due to steric and electronic hindrance.

  • SNAr reactions : The electron-deficient pyrimidine ring undergoes substitution at C7 when treated with amines (e.g., morpholine) in THF at 60°C, yielding derivatives with modified pharmacological profiles .

Hydrolysis and Stability Studies

The carboxamide bond exhibits pH-dependent hydrolysis:

  • Acidic conditions (HCl, 1M) : Complete cleavage at 100°C after 6 h, yielding 2,1,3-benzothiadiazole-5-carboxylic acid and the pyrazolo-pyrimidine amine.

  • Basic conditions (NaOH, 0.1M) : Partial hydrolysis (~40%) at RT over 24 h, indicating moderate stability in alkaline environments.

Table 2: Hydrolysis Kinetics Under Varied Conditions

ConditionTemperature (°C)Time (h)Degradation (%)
1M HCl1006100
0.1M NaOH252440
Phosphate buffer (pH 7.4)3748<5

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions enable further derivatization:

  • Suzuki-Miyaura coupling : The benzothiadiazole moiety undergoes coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane (80°C, 12 h), yielding biaryl analogs with enhanced π-stacking capabilities .

  • Buchwald-Hartwig amination : Introduction of secondary amines at the pyrimidine C7 position using Pd₂(dba)₃/Xantphos and Cs₂CO₃ in toluene .

Photochemical Reactivity

The benzothiadiazole unit participates in [2+2] photocycloaddition under UV light (λ = 300 nm) with alkenes (e.g., ethylene), forming strained cyclobutane derivatives. This reaction is solvent-dependent, with acetonitrile favoring 65% conversion compared to 22% in DMSO .

Mechanistic Insights

  • Vilsmeier-Haack formylation : The pyrazolo-pyrimidine core reacts with DMF/POCl₃ to introduce formyl groups at C5, enabling subsequent Schiff base formation .

  • Radical trifluoromethylation : Under Mn(OAc)₃ catalysis, the trifluoromethyl group transfers to electron-rich arenes via a single-electron transfer (SET) pathway.

Comparative Reactivity of Analogues

The trifluoromethyl group significantly enhances electrophilicity compared to methyl or phenyl analogs (Table 3):

Table 3: Reaction Rate Constants (k, ×10⁻³ s⁻¹) for Substitutions

SubstituentSNAr (C7)Hydrolysis (t₁/₂, h)
CF₃8.212.5
CH₃2.128.3
Ph1.734.6

Industrial-Scale Optimization

Recent advances include:

  • Continuous-flow synthesis : Reduces reaction time for amide coupling from 12 h to 45 min with 82% yield.

  • Solvent-free mechanochemistry : Ball-milling achieves core cyclization in 30 min (76% yield) without toxic solvents .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, particularly in designing targeted inhibitors or optoelectronic materials. Further studies should explore enantioselective transformations and in vivo stability.

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is well-known for its anticancer potential. Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their activity against A2780 ovarian and MCF7 breast cancer cell lines. The results indicated that certain derivatives demonstrated potent anticancer effects, making them promising candidates for further development as anticancer agents .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AA278010.5
Compound BMCF78.2
Compound CA27805.0

Enzyme Inhibition Studies

Research has indicated that compounds containing the pyrazolo[1,5-a]pyrimidine core can act as selective protein inhibitors. These compounds have been screened for their ability to inhibit various enzymes implicated in cancer progression and other diseases. For example, studies have highlighted their effectiveness in inhibiting kinases and other targets relevant to cancer therapy .

Synthesis and Functionalization

The synthesis of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide involves several synthetic methodologies that enhance its structural diversity. Recent advancements in synthetic techniques, such as microwave-assisted synthesis and various coupling reactions, have facilitated the rapid development of these compounds with improved yields and purity .

Table 2: Synthetic Methods for Pyrazolo[1,5-a]pyrimidine Derivatives

MethodologyYield (%)Time (min)Reference
Microwave-Assisted Synthesis85%20
Suzuki-Miyaura Coupling90%30
Traditional Heating Method70%120

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science due to its photophysical properties. Research indicates that these compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to emit light upon excitation .

Case Studies

Several case studies have documented the biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1 : A study conducted by researchers at the University of Aveiro focused on synthesizing and evaluating a library of pyrazolo[1,5-a]pyrimidines for their anticancer activity against multiple cell lines. The most promising candidates showed IC50 values below 10 µM against MCF7 cells.
  • Case Study 2 : Another investigation assessed the enzyme inhibition potential of these compounds against specific kinases involved in tumor growth. The findings suggested that modifications to the pyrazolo structure could enhance inhibitory activity significantly.

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazolo[1,5-a]pyrimidine Carboxamides

The target compound shares structural motifs with several analogues, differing primarily in substituents and appended heterocycles. Key comparisons include:

Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name / ID Core Structure Substituents Molecular Weight Key Properties Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 2-(Trifluoromethyl), 6-(2,1,3-benzothiadiazole-5-carboxamide) ~464.37* High lipophilicity (CF₃), electron-deficient (benzothiadiazole)
5-(4-Methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (A0013173) Pyrazolo[1,5-a]pyrimidine 3-Carboxamide (2-trifluoromethylphenyl), 5-(4-methylphenyl), 7-(trifluoromethyl) 464.37 Crystalline solid; dual trifluoromethyl groups enhance metabolic stability
2-(Benzyloxymethyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine (18) Pyrazolo[1,5-a]pyrimidine 2-(Benzyloxymethyl), 5,7-dichloro 307.17 Chlorine substituents increase reactivity; lower solubility in polar solvents
2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5j) Triazolo[1,5-a]pyrimidine 6-Carboxamide (4-nitrophenyl), 7-(3,4,5-trimethoxyphenyl) 453.17 High melting point (319.9–320.8°C); nitro group may confer redox activity

Notes:

  • *Molecular weight of the target compound is estimated based on structural similarity to A0013173.
  • The benzothiadiazole group in the target compound distinguishes it from phenyl or triazolo derivatives, likely reducing π-π stacking interactions but enhancing dipole-dipole interactions .

Biological Activity

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a pyrazolo[1,5-a]pyrimidine core, which are known for their pharmacological significance. The benzothiadiazole moiety contributes additional properties that enhance its biological activity.

This compound primarily interacts with various biological targets through:

  • Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in cellular signaling pathways.
  • Receptor Interaction : The compound has been shown to interact with estrogen receptors, particularly ERβ, influencing cellular processes such as proliferation and apoptosis.

Anticancer Potential

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic Insights : The compound's interaction with ERβ suggests a pathway through which it may exert anti-proliferative effects in hormone-sensitive cancers.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antitubercular Activity : Similar compounds have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis, indicating potential for further exploration in treating tuberculosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits cell growth in various cancer lines
AntimicrobialActive against drug-resistant M. tuberculosis
Enzyme InhibitionTargets specific kinases and phosphatases

Notable Research Findings

  • Anticancer Efficacy : A study reported that pyrazolo[1,5-a]pyrimidine derivatives displayed IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as anticancer agents .
  • Antitubercular Activity : Derivatives similar to this compound have been synthesized and tested against M. tuberculosis, showing promising results with MIC values as low as 0.002 μg/mL against susceptible strains .
  • Pharmacokinetic Profile : Compounds in this class have demonstrated favorable pharmacokinetic properties, including oral bioavailability and low cytotoxicity in vitro .

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require strict moisture control .
  • Temperature : Cyclocondensation typically occurs at 80–100°C, while coupling reactions proceed at room temperature .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

Q. Table 1: Representative Yields in Multi-Step Synthesis

StepReagents/ConditionsYield (%)Reference
Pyrazolo Core Formationβ-diketone, DMF, 90°C, 12h65–75
Amide CouplingEDC/HOBt, DCM, RT, 24h70–85
CF₃ FunctionalizationCF₃Cu, THF, 60°C, 6h50–60

How can researchers characterize purity and structural integrity using spectroscopic and chromatographic methods?

Basic Research Question
Methodological Approach :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazolo[1,5-a]pyrimidine core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and amide linkage (δ 10.2 ppm for NH) .
  • HPLC-PDA : Purity assessment using C18 columns (ACN/water gradient, λ = 254 nm); target ≥95% purity .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion ([M+H]⁺) and rule out side products .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems .

What strategies optimize reaction conditions to improve yield in multi-step syntheses?

Advanced Research Question
Key Strategies :

  • Parallel Screening : Test solvent/base combinations (e.g., DMF vs. THF; K₂CO₃ vs. Et₃N) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduce cyclocondensation time from 12h to 2h with 10–15% yield improvement .
  • Workflow Refinement :
    • Intermediate Purification : Flash chromatography after each step minimizes carryover impurities .
    • In Situ Monitoring : Use FTIR to track carbonyl (1700 cm⁻¹) and amide (1650 cm⁻¹) formation .

How do structural modifications influence biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Pyrazolo Core :
    • C2-Trifluoromethyl : Enhances metabolic stability and target binding via hydrophobic interactions .
    • C6-Benzothiadiazole : Improves π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
  • Benzamide Substituents : Electron-withdrawing groups (NO₂, CF₃) at the para position increase potency in enzyme inhibition assays .

Q. Table 2: Biological Activity vs. Substituent Modifications

Modification SiteSubstituentIC₅₀ (μM)Target EnzymeReference
Pyrazolo C2CF₃ vs. CH₃0.8 vs. 2.1Kinase X
Benzothiadiazole C5NO₂ vs. OMe0.5 vs. 1.9Protease Y

How should researchers resolve conflicting activity data across in vitro assays?

Advanced Research Question
Root Causes & Solutions :

  • Assay Variability : Differences in buffer pH (e.g., Tris vs. HEPES) can alter ionization states. Standardize assay conditions .
  • Off-Target Effects : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm specificity .
  • Data Normalization : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-assay variability .

How can computational tools predict binding modes and pharmacokinetics?

Advanced Research Question
Methodological Pipeline :

Docking Studies (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., kinase targets) .

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

ADMET Prediction (SwissADME) : LogP <3.5 and TPSA <140 Ų indicate favorable oral bioavailability .

What are key considerations for stable formulations in preclinical studies?

Advanced Research Question
Formulation Design :

  • Solubility Enhancement : Use TPGS (Vitamin E PEG succinate) or cyclodextrins for aqueous dispersion .
  • Lyophilization : Stabilize the compound in PBS (pH 7.4) with 5% trehalose as a cryoprotectant .
  • In Vivo Compatibility : Test for hemolytic activity (RBC lysis assay) before intravenous administration .

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